2-(6-Methoxypyridin-2-yl)acetic acid

antiproliferative activity cell differentiation cancer research

Select 2-(6-Methoxypyridin-2-yl)acetic acid (CAS 944896-97-3) for its proven ~89-fold potency advantage (IC50 0.56 μM vs 50 μM) over unsubstituted pyridineacetic acid analogs in antiproliferative assays. The 6-methoxy-2-pyridyl substitution is essential: positional isomers (5-methoxy, 3-substituted) show altered reactivity and cannot match the synthetic utility documented in patents WO-2021132524-A1, WO-2021065898-A1, WO-2020085234-A1 for azepan/morphinan therapeutics. Also validated as a cationic nucleobase analog in DNA/PNA stability studies. Procure the correct isomer to ensure reproducible synthesis and biological results.

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 944896-97-3
Cat. No. B2426652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxypyridin-2-yl)acetic acid
CAS944896-97-3
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESCOC1=CC=CC(=N1)CC(=O)O
InChIInChI=1S/C8H9NO3/c1-12-7-4-2-3-6(9-7)5-8(10)11/h2-4H,5H2,1H3,(H,10,11)
InChIKeyHDYPXYSHJPMMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methoxypyridin-2-yl)acetic acid (CAS 944896-97-3): Technical Specifications and Procurement-Relevant Identity


2-(6-Methoxypyridin-2-yl)acetic acid (CAS 944896-97-3) is a heterocyclic organic compound belonging to the pyridineacetic acid class, with the molecular formula C8H9NO3 and molecular weight of 167.16 g/mol. It features a 6-methoxy substitution on the pyridine ring and an acetic acid moiety at the 2-position [1][2]. This compound serves primarily as a synthetic building block in medicinal chemistry, pharmaceutical intermediate synthesis, and agrochemical development . Commercially available purities range from 95% to 98% across multiple qualified vendors, with standard analytical characterization including NMR and mass spectrometry .

Why 2-(6-Methoxypyridin-2-yl)acetic acid Cannot Be Substituted with Closely Related Pyridineacetic Acid Analogs


Despite the apparent structural similarity among pyridineacetic acid derivatives, substitution with alternative positional isomers or analogs lacking the 6-methoxy group carries quantifiable performance consequences. The methoxy group at the 6-position significantly enhances the compound's potency in biological assays compared to unsubstituted variants, with a measured IC50 improvement from 50 μM to 0.56 μM in specific cell-based proliferation assays . Positional substitution variations—such as 2-(5-methoxypyridin-2-yl)acetic acid or 2-(6-methoxypyridin-3-yl)acetic acid—introduce altered chemical reactivity and different synthetic compatibility profiles due to distinct electron density distribution on the pyridine ring . Furthermore, the specific 2,6-substitution pattern creates a unique synthetic handle for subsequent derivatization that cannot be replicated by 3-substituted or 4-substituted pyridineacetic acid congeners . Procurement decisions predicated solely on scaffold similarity without accounting for these quantified differential effects may result in failed synthesis campaigns or irreproducible biological results.

Quantitative Differentiation Evidence for 2-(6-Methoxypyridin-2-yl)acetic acid versus Structural Analogs


Enhanced Antiproliferative Potency Relative to Unsubstituted Pyridineacetic Acid

In direct cell-based antiproliferative assays, 2-(6-methoxypyridin-2-yl)acetic acid demonstrated markedly enhanced potency compared to the unsubstituted pyridineacetic acid baseline. The methoxy-substituted compound achieved an IC50 of 0.56 μM, whereas the unsubstituted analog exhibited an IC50 of 50 μM under identical assay conditions . This ~89-fold improvement in potency is attributed to the methoxy group's contribution to enhanced target engagement, potentially through improved lipophilicity and hydrogen bonding interactions .

antiproliferative activity cell differentiation cancer research

Positional Isomer Differentiation: 6-Methoxy-2-pyridyl versus 5-Methoxy and 3-Methoxy Isomers

The 6-methoxy-2-pyridyl substitution pattern in 2-(6-methoxypyridin-2-yl)acetic acid confers distinct chemical reactivity compared to regioisomeric analogs. Specifically, 2-(5-methoxypyridin-2-yl)acetic acid and 2-(6-methoxypyridin-3-yl)acetic acid exhibit variability in reactivity due to different substitution patterns on the pyridine ring . The 2,6-disubstitution pattern creates a unique electronic environment with electron density distribution that differs from 2,5-disubstituted or 3,6-disubstituted congeners, affecting both synthetic compatibility in cross-coupling reactions and biological target interactions .

structure-activity relationship regioisomer comparison medicinal chemistry

Physicochemical Property Differentiation: Measured LogP and Solubility Parameters

2-(6-Methoxypyridin-2-yl)acetic acid possesses a calculated XLogP3 value of 0.7 and an experimentally measured water solubility of 27 g/L (sparingly soluble) at 25 °C [1]. In comparison, the hydrochloride salt form (CAS 1803566-68-8) offers enhanced aqueous solubility while maintaining the same core scaffold, representing a formulation alternative with different procurement and handling implications . The moderate lipophilicity (XLogP3 = 0.7) balances membrane permeability with aqueous compatibility, distinguishing it from more lipophilic fluorinated analogs such as 2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid, which exhibits altered chemical reactivity due to electronegative fluorine substitution .

lipophilicity aqueous solubility drug-likeness

Patent-Documented Utility as a Synthetic Intermediate in Azepan Derivative Synthesis

2-(6-Methoxypyridin-2-yl)acetic acid is explicitly claimed and utilized as a key synthetic intermediate in multiple patent applications, including WO-2021132524-A1 (Epoxy azepan derivative), WO-2021065898-A1 (Azepan derivative), and WO-2020085234-A1 (Morphinan derivative) . This patent-documented utility distinguishes it from structurally similar but less commercially validated pyridineacetic acid analogs that lack comparable patent citation density. The ethyl ester derivative (CAS 1060814-79-0) is also patented for use in pharmaceutical compositions [1].

patented intermediate azepan derivatives pharmaceutical synthesis

Validated Application Scenarios for 2-(6-Methoxypyridin-2-yl)acetic acid Procurement


Medicinal Chemistry: Antiproliferative and Cell Differentiation Screening Programs

Researchers conducting cell-based antiproliferative or differentiation-induction assays should procure the 6-methoxy-substituted compound rather than unsubstituted pyridineacetic acid analogs, based on the ~89-fold potency advantage documented in direct comparative assays (IC50 = 0.56 μM versus 50 μM) . The compound has demonstrated pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, supporting applications in oncology and dermatological disease research .

Synthetic Chemistry: Preparation of Azepan and Morphinan Therapeutic Derivatives

Process chemists and medicinal chemistry groups developing azepan derivatives (including epoxy azepan variants) or morphinan-based therapeutics should procure this specific building block. Patent applications WO-2021132524-A1, WO-2021065898-A1, and WO-2020085234-A1 explicitly document the use of 2-(6-methoxypyridin-2-yl)acetic acid as a synthetic intermediate in these therapeutic classes . Alternative pyridineacetic acid positional isomers cannot substitute due to different reactivity profiles in subsequent functional group transformations .

Agrochemical Intermediates: Development of Crop Protection Agents

Agrochemical research groups synthesizing novel crop protection agents should select this compound for its established utility as an agrochemical intermediate . The methoxy group at the 6-position provides a synthetic handle that influences the compound's compatibility with a range of reaction conditions and functional group transformations, making it valuable for designing novel molecules with desired properties .

Biochemical Probe Development: Nucleobase Mimicry Studies

Investigators studying nucleic acid interactions, particularly thymidine mimicry in DNA and peptide nucleic acid (PNA) sequences, have utilized 2-(6-methoxypyridin-2-yl)acetic acid as a cationic nucleobase analog . Thermal stability studies using UV melting and NMR spectroscopy demonstrated that introduction of this nucleobase significantly alters DNA duplex stability, providing a quantifiable perturbation for probing nucleic acid structure-function relationships . This application is unique to the 6-methoxy-2-pyridyl substitution pattern and cannot be replicated with unsubstituted pyridineacetic acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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